An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Hydrochloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Hydrochloride: Properties, Reactivity, and Applications
Abstract
(2-Chloropyridin-3-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal and synthetic chemistry. Its unique trifunctional architecture—comprising a nucleophilic aminomethyl group, an electrophilic pyridine ring, and a strategically positioned chlorine atom as a leaving group—renders it a highly versatile intermediate for the synthesis of complex molecular scaffolds. This technical guide provides a comprehensive overview of the core chemical properties, reactivity profile, and practical applications of this compound. We will delve into its physicochemical characteristics, explore the mechanistic principles governing its reactivity, present a representative experimental protocol, and discuss its role in the landscape of drug discovery and fine chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: A Versatile Heterocyclic Intermediate
The pyridine scaffold is a cornerstone of pharmaceutical and agrochemical research, present in numerous commercial drugs and bioactive compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. (2-Chloropyridin-3-yl)methanamine hydrochloride (Figure 1) has emerged as a particularly valuable reagent due to its pre-installed handles for diverse chemical transformations.[2] The presence of a primary amine (protected as a hydrochloride salt), a pyridine nitrogen, and a labile chlorine atom offers a predictable and controllable platform for sequential chemical modifications.
This guide aims to serve as a definitive resource for scientists, providing not just data, but also field-proven insights into the causality behind its chemical behavior and application. By understanding the interplay of its functional groups, researchers can unlock its full potential in creating novel therapeutic agents and other high-value chemicals.[2]
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in synthesis. The hydrochloride salt form of (2-Chloropyridin-3-yl)methanamine enhances its stability and shelf-life, making it suitable for storage and handling in a laboratory setting.
Figure 1: Chemical Structure of (2-Chloropyridin-3-yl)methanamine Hydrochloride
Caption: Structure highlighting the key functional groups.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2-Chloropyridin-3-yl)methanamine hydrochloride | N/A |
| CAS Number | 1432754-64-7 | [3] |
| Molecular Formula | C₆H₈Cl₂N₂ | [3][4] |
| Molecular Weight | 179.05 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% (commercial grade) | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Solubility | Soluble in water and DMSO | [5] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
Synthesis and Manufacturing Insights
While multiple synthetic routes can be envisioned, a common laboratory-scale approach involves the transformation of a pre-existing functional group at the 3-position of a 2-chloropyridine ring. A plausible and efficient method is the reduction of 2-chloro-3-cyanopyridine.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route from 2-chloro-3-cyanopyridine.
Causality in Synthesis:
-
Choice of Starting Material: 2-chloro-3-cyanopyridine is a readily available commercial starting material, making this route cost-effective.
-
Reduction Step: The nitrile group (-CN) is readily reduced to a primary amine (-CH₂NH₂). Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is often preferred for its scalability and cleaner workup compared to metal hydrides like LiAlH₄.
-
Salt Formation: The final product is isolated as a hydrochloride salt. This is achieved by treating the free-base amine with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step is crucial for two reasons: it facilitates precipitation of the product, simplifying purification, and it converts the amine into a more stable, less reactive, and non-volatile solid.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of (2-Chloropyridin-3-yl)methanamine hydrochloride stems from the distinct reactivity of its functional groups. The hydrochloride salt protects the amine, allowing reactions to be directed towards the chloro-substituted pyridine ring first. Neutralization with a base unmasks the nucleophilic amine for subsequent transformations.
Key Reactive Sites:
-
C2-Position (Electrophilic): The chlorine atom at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing effect of the ring nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, thereby activating the C2 position for attack by nucleophiles (e.g., amines, alcohols, thiols).[6] This is the most common and synthetically valuable reaction pathway for this molecule.
-
Aminomethyl Group (Nucleophilic): After deprotonation of the hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine), the resulting primary amine becomes a potent nucleophile. It can readily undergo acylation (with acyl chlorides or anhydrides), sulfonylation , alkylation , and reductive amination .
-
Pyridine Nitrogen (Basic/Coordinating): The lone pair on the pyridine nitrogen can act as a base or a ligand for metal catalysts, although its basicity is reduced by the electron-withdrawing chlorine atom.
Diagram of Reactivity Pathways:
Caption: Major reaction pathways available for the core scaffold.
Applications in Research and Drug Development
The true value of (2-Chloropyridin-3-yl)methanamine hydrochloride lies in its role as a versatile building block for constructing libraries of complex molecules for biological screening.[2]
-
Pharmaceutical Synthesis: It is an essential intermediate for creating Active Pharmaceutical Ingredients (APIs).[2] By sequentially reacting at the C2-chloro and the aminomethyl positions, chemists can rapidly generate diverse molecular architectures. For example, related pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents.[7]
-
Scaffold Decoration: In fragment-based drug discovery, this molecule can serve as a core scaffold to which various fragments are attached. The chlorine provides a reliable anchor point for introducing diversity elements via SₙAr, while the amine allows for vector growth into different regions of a target's binding pocket.
-
Agrochemicals and Fine Chemicals: The pyridine motif is also prevalent in modern pesticides and herbicides. This intermediate can serve as a precursor for certain agrochemical compounds.[2]
Experimental Protocol: N-Acylation of (2-Chloropyridin-3-yl)methanamine
This protocol provides a representative, self-validating workflow for the N-acylation of the title compound. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-((2-chloropyridin-3-yl)methyl)acetamide.
Workflow Diagram:
Caption: Step-by-step workflow for a typical N-acylation reaction.
Materials:
-
(2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Expertise & Causality: Anhydrous solvent and an inert atmosphere are critical to prevent hydrolysis of the highly reactive acetyl chloride. The hydrochloride salt will not fully dissolve initially.
-
-
Basification: Cool the suspension to 0°C using an ice-water bath. Slowly add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.
-
Expertise & Causality: The first equivalent of TEA neutralizes the hydrochloride salt, liberating the free amine. The second equivalent acts as a scavenger for the HCl generated during the acylation reaction. Cooling prevents potential side reactions and controls the exotherm. The suspension should become a clearer solution as the free base dissolves.
-
-
Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Expertise & Causality: A slight excess of the acylating agent ensures complete consumption of the starting amine. Dropwise addition at 0°C is a crucial safety and selectivity measure to control the highly exothermic reaction between the amine and the acyl chloride.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Trustworthiness: This step ensures the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Expertise & Causality: The bicarbonate solution neutralizes any remaining acetyl chloride and the triethylamine hydrochloride salt, facilitating its removal into the aqueous layer.
-
-
Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water and then brine.
-
Expertise & Causality: Multiple extractions ensure maximum recovery of the product. The brine wash helps to remove residual water from the organic phase before the drying step.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness: This step removes all traces of water, which could interfere with subsequent reactions or characterization.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-((2-chloropyridin-3-yl)methyl)acetamide.
-
Expertise & Causality: Chromatography removes non-polar and highly polar impurities, providing the product in high purity suitable for further use or analysis.
-
Safety and Handling
(2-Chloropyridin-3-yl)methanamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.[3]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin | |
| H331 | Toxic if inhaled | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P405 | Store locked up. |
Source:[3]
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.[4][8]
-
Use personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Avoid inhalation of dust and contact with skin and eyes.[4][8]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is more than just a chemical intermediate; it is a powerful tool for molecular innovation. Its well-defined reactivity, governed by the strategic placement of its chloro, amino, and pyridine functionalities, provides a reliable and versatile platform for synthetic chemists. By understanding the principles outlined in this guide, researchers in pharmaceuticals, agrochemicals, and materials science can confidently employ this building block to construct novel and complex molecules, accelerating the pace of discovery and development.
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